molecular formula C6H7N3O2 B12874240 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one

3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one

Cat. No.: B12874240
M. Wt: 153.14 g/mol
InChI Key: QWHYLZWCYUSUBX-UHFFFAOYSA-N
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Description

3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one is a heterocyclic compound that belongs to the pyranopyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one typically involves multi-component reactions. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of malononitrile and an aldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyranopyrazoles .

Scientific Research Applications

3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3-amino-4,5-dihydro-3aH-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C6H7N3O2/c7-5-3-1-2-4(10)11-6(3)9-8-5/h3H,1-2H2,(H2,7,8)

InChI Key

QWHYLZWCYUSUBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=NN=C(C21)N

Origin of Product

United States

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